molecular formula C14H11FN2O B2512727 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1896297-30-5

4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one

Katalognummer B2512727
CAS-Nummer: 1896297-30-5
Molekulargewicht: 242.253
InChI-Schlüssel: TUWBDWFRELHIKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one” is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a ring made up of four carbon atoms and two nitrogen atoms in a 1,4-diazine setting .


Molecular Structure Analysis

The molecular structure of this compound would include a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a 1,4-diazine ring. It also has a fluorophenyl group attached at the 4-position of the quinoxaline .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one”, one can expect properties typical for aromatic heterocyclic compounds, such as relatively high stability and low reactivity. The presence of the fluorine atom might increase the compound’s stability and affect its reactivity .

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

  • Design and Synthesis of Antitumor Agents : A derivative, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b), was found to selectively inhibit several cancer cell lines. It showed significant effects on the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). This compound, along with its monophosphate version, showed potential as a clinical candidate in preclinical studies, particularly in a Hep3B xenograft nude mice model, where it exceeded the activity of doxorubicin and was comparable to CHM-1-P-Na (Chou et al., 2010).

Synthetic Route Development

  • Improved Synthetic Routes for Monomers : Research has been conducted to develop efficient synthetic routes for self-polymerizable phenylquinoxaline monomers. This included the synthesis of intermediates like 4-hydroxybenzil and 4-fluoro-1,2-phenylenediamine, leading to an overall better yield and cost-effective production (Baek & Harris, 2005).

Crystal Packing Studies

  • Influence of Organic Fluorine in Crystal Packing : A study involving compounds similar to 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one highlighted the role of fluorine in crystal packing. The research focused on how different interactions, such as C–H...F and C–H...O, result in varied molecular conformations, emphasizing the influence of organic fluorine in these processes (Choudhury, Nagarajan, & Row, 2003).

Antibacterial Applications

  • Development of Antibacterial Agents : A related compound, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, outperforming established antibiotics in some cases. This highlights the potential of fluorinated quinolones in developing new antibacterial agents (Kuramoto et al., 2003).

Polymer Synthesis and Applications

  • Synthesis of Polycyclic Heterocyclic Compounds : Research has been focused on the synthesis and reactivity of compounds related to 3-phenyl-1,2-dihydro-quinoxaline-2-one, which is structurally similar to 4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one. These studies are significant in understanding the broader applications of these compounds in polymer synthesis (Fryšová, Slouka, & Gúcky, 2005).

Proton Exchange Membrane Fuel Cells

  • Application in Fuel Cells : A study on self-polymerizable quinoxaline monomer, which includes 6-fluoroquinoxaline derivatives, demonstrated its suitability for high-temperature proton exchange membrane fuel cells. These materials, when doped with phosphoric acid, showed good proton conductivity and were compared favorably against polybenzimidazole (Hsu et al., 2018).

Safety And Hazards

Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm .

Zukünftige Richtungen

The study of quinoxaline derivatives is a promising area of research due to their potential biological activities. Future research could focus on synthesizing “4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one” and studying its properties and potential applications .

Eigenschaften

IUPAC Name

4-(3-fluorophenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWBDWFRELHIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-1,3-dihydroquinoxalin-2-one

CAS RN

1896297-30-5
Record name 4-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.